n-Propyl-tartramic acid

Description

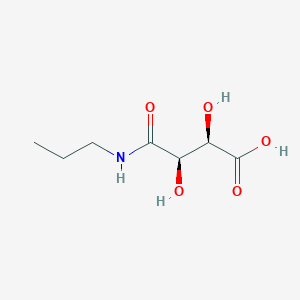

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO5 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoic acid |

InChI |

InChI=1S/C7H13NO5/c1-2-3-8-6(11)4(9)5(10)7(12)13/h4-5,9-10H,2-3H2,1H3,(H,8,11)(H,12,13)/t4-,5-/m1/s1 |

InChI Key |

LNEZKQHJUNIZIS-RFZPGFLSSA-N |

Isomeric SMILES |

CCCNC(=O)[C@@H]([C@H](C(=O)O)O)O |

Canonical SMILES |

CCCNC(=O)C(C(C(=O)O)O)O |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for N Propyl Tartramic Acid and Its Derivatives

Strategic Approaches to n-Propyl-tartramic Acid Synthesis

The synthesis of this compound is most commonly achieved through the formation of an amide linkage between a tartaric acid moiety and n-propylamine. This can be accomplished through several effective methods.

Amidation, the process of forming an amide, is the cornerstone of this compound synthesis. This can be achieved by directly reacting a tartaric acid derivative with n-propylamine or by employing a cyclic intermediate.

The direct reaction of tartaric acid or its derivatives with n-propylamine is a primary method for synthesizing this compound. This reaction typically involves heating the two reactants, sometimes in the presence of a catalyst or a coupling agent to facilitate the amide bond formation. A patent describes the amidation of carboxylic acids like tartaric acid with C1-C6 alkylamines, including n-propylamine, to produce corresponding amides. google.com The reaction of tartaric acid with various alkylamines, such as butyl-, hexyl-, and octylamine, has been shown to proceed via thermolysis at 200°C without a solvent, yielding N,N'-dialkyltartramides. semanticscholar.org While this method can be effective, it may lead to a mixture of mono- and di-substituted products, requiring further purification.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Tartaric Acid | n-Propylamine | This compound | High Temperature | google.comsemanticscholar.org |

| Tartaric Acid | Butylamine | N,N'-Dibutyltartramide | 200°C, Solvent-free | semanticscholar.org |

| Tartaric Acid | Hexylamine | N,N'-Dihexyltartramide | 200°C, Solvent-free | semanticscholar.org |

| Tartaric Acid | Octylamine | N,N'-Dioctyltartramide | 200°C, Solvent-free | semanticscholar.org |

This table showcases examples of amidation reactions between tartaric acid and various alkylamines.

A more controlled approach to forming this compound involves the use of cyclic anhydrides derived from tartaric acid. Dibenzoyl-L-tartaric anhydride (B1165640), for example, reacts with n-propylamine to yield a diastereomeric amide. researchgate.netcdnsciencepub.com This method offers better control over the reaction, often leading to a single, well-defined product. The reaction between an acid anhydride and an amine is a type of nucleophilic acyl substitution. pearson.comlibretexts.orglibretexts.org The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. quora.com This is followed by the departure of a carboxylate ion as a leaving group, resulting in the formation of the amide. pearson.com This strategy has been successfully used in the resolution of 1-aminoalkanephosphonic acids. cdnsciencepub.com

| Anhydride Derivative | Amine | Product | Reference |

| Dibenzoyl-L-tartaric anhydride | n-Propylamine | N-Propyl-dibenzoyl-tartramic acid | researchgate.netcdnsciencepub.com |

| Acetic Anhydride | Aniline | Acetanilide | quora.com |

This table illustrates the reaction of acid anhydrides with amines to form amides.

Given that tartaric acid possesses two chiral centers, the synthesis of this compound can lead to different stereoisomers. Stereoselective synthesis aims to produce a single, desired isomer. nih.govclockss.orgrsc.org The use of chiral starting materials, such as enantiomerically pure L- or D-tartaric acid, is a common strategy to achieve this. For instance, the reaction of dibenzoyl-L-tartaric anhydride with an amine yields a specific diastereomer. cdnsciencepub.com The control of stereochemistry is critical in many applications, particularly in the synthesis of pharmacologically active molecules and their intermediates. core.ac.ukresearchgate.net

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. nih.gov In the context of tartramic acid synthesis, green chemistry principles can be applied by using non-toxic catalysts and solvents. researchgate.net Tartaric acid itself has been explored as a natural and efficient catalyst for various organic reactions. researchgate.net For example, it has been used to catalyze the one-pot synthesis of functionalized piperidines. researchgate.net The use of biocatalysts, such as enzymes, also represents a green approach. While direct enzymatic synthesis of this compound is not widely reported, related enzymatic reactions, like the synthesis of amides from carboxylic acids and amines using lipases, have been demonstrated. conicet.gov.ar Furthermore, the use of tartaric acid in low-melting mixtures with urea (B33335) derivatives as a reaction medium that also acts as a catalyst and reactant showcases an innovative green synthetic route. rsc.org

Coupling of Tartaric Acid Derivatives with n-Propylamine

Stereoselective Synthetic Pathways to Chiral this compound Isomers

Derivatization of this compound

The this compound molecule contains several functional groups, including a carboxylic acid, an amide, and two hydroxyl groups, which can be further modified to create a variety of derivatives. For instance, the hydroxyl groups can be acylated to form esters. arkat-usa.org The carboxylic acid group can be converted into esters or other amides. These derivatization reactions allow for the fine-tuning of the molecule's properties for specific applications. The analysis of such derivatives can be performed using techniques like HPLC and HPLC/MS. mdpi.comresearchgate.net

Functionalization of the Amide Moiety

The synthesis of this compound, the mono-n-propylamide of tartaric acid, can be achieved through the reaction of tartaric acid or its anhydride with n-propylamine. The reaction conditions can be controlled to favor the formation of the monoamide over the diamide (B1670390). For instance, using a limited amount of n-propylamine and controlling the reaction temperature are key factors.

Further functionalization of the amide nitrogen is less common once the n-propyl group is in place, as it is a secondary amide. However, the initial synthesis can be varied by using different primary amines to generate a library of N-substituted tartramic acids. The synthesis of various N,N'-disubstituted tartramides has been reported, where the nature of the N-alkyl substituent influences the compound's properties and reactivity. For example, in the context of asymmetric catalysis, N,N'-di-n-propyl tartramide has been used as a chiral ligand. doi.org

The general approach to synthesizing tartramides involves the condensation of tartaric acid or its esters with amines. Microwave-assisted synthesis has also been employed to accelerate the amidation of tartaric acid. researchgate.net For the synthesis of unsymmetrical tartramides, a multi-step route involving the formation of an N-alkyltartrimide followed by a ring-opening reaction with another amine can be utilized. researchgate.net

Table 1: Synthesis of Tartramide Derivatives

| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |

| (S,S)-Tartaric acid | n-Propylamine | (2R,3R)-2,3-Dihydroxy-N-propylsuccinamic acid | Controlled stoichiometry | Moderate | researchgate.net |

| Diethyl tartrate | n-Propylamine | Diethyl N,N'-di-n-propyltartramide | Reflux | Good | doi.org |

| Tartaric acid | Various amines | Symmetrical tartramides | Microwave irradiation | Variable | researchgate.net |

Modification of the Carboxylic Acid Group

The carboxylic acid group of this compound is a prime site for modification, most commonly through esterification or conversion to an amide.

Esterification: The carboxylic acid can be converted to an ester via Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. wikipedia.orgvaia.com The choice of alcohol determines the resulting ester. For example, reaction with methanol (B129727) would yield methyl n-propyl-tartramate. To drive the equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation. wikipedia.org

Amidation: The carboxylic acid can be activated and then reacted with an amine to form a diamide derivative of tartaric acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a coupling additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). This methodology allows for the synthesis of unsymmetrical tartaric acid diamides by reacting this compound with a different amine.

Table 2: Modification of the Carboxylic Acid Group of Tartaric Acid Derivatives

| Starting Material | Reagent | Product Type | Reaction Conditions | Typical Yield | Reference |

| Tartaric acid derivative | Alcohol, H+ catalyst | Ester | Reflux, water removal | Good | wikipedia.orgvaia.com |

| Tartaric acid derivative | Amine, DCC/HOBt | Amide | Room temperature | High | researchgate.net |

Acylation and Other Derivatizations of Hydroxyl Groups

The two hydroxyl groups on the tartaric acid backbone of this compound are key functionalities that can be readily acylated to form esters. This modification is often performed to protect the hydroxyl groups during subsequent reactions or to alter the molecule's physical and biological properties.

Acylation is typically achieved using acylating agents such as acid chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. pw.edu.pl For example, reacting this compound with acetyl chloride would yield O,O'-diacetyl-n-propyl-tartramic acid. The reaction is generally efficient and proceeds under mild conditions. It is important to note that if the carboxylic acid is not protected, it may also react under these conditions.

The direct acylation of unprotected tartaric acid with acyl chlorides has been shown to be a practical method to obtain monoacyltartaric acids, with the reaction pathway being influenced by the solvent and stoichiometry of the reagents. semanticscholar.org

Table 3: Acylation of Hydroxyl Groups in Tartaric Acid Derivatives

| Substrate | Acylating Agent | Catalyst/Base | Product | Typical Conditions | Reference |

| Tartaric acid derivative | Acetyl chloride | Pyridine | Diacetylated derivative | 0°C to room temperature | pw.edu.pl |

| Tartaric acid derivative | Acetic anhydride | Triethylamine | Diacetylated derivative | Room temperature | pw.edu.pl |

| Unprotected tartaric acid | Benzoyl chloride | Dioxane | Monobenzoyltartaric acid | Reflux | semanticscholar.org |

Synthesis of Polymeric and Supported this compound Derivatives for Heterogeneous Applications

The bifunctional nature of this compound and its derivatives makes them suitable monomers for the synthesis of polymers. For instance, the carboxylic acid and hydroxyl groups can participate in condensation polymerization to form polyesters or polyamides. These polymers can find applications as biodegradable materials or as chiral stationary phases in chromatography.

A common strategy for creating polymeric materials from tartaric acid involves its esterification to form a diester, which can then be polymerized. For example, tartaric acid has been used to synthesize poly(ester-thioether)s through thiol-ene click polymerization of its dialkenyl derivatives. nih.gov Similarly, this compound could be derivatized with polymerizable groups on its hydroxyl or carboxylic acid functions to be incorporated into a polymer backbone.

Furthermore, this compound derivatives can be immobilized on solid supports, such as silica (B1680970) gel or polymeric resins, for applications in heterogeneous catalysis or solid-phase synthesis. sci-hub.st For example, a tartaric acid-based linker has been developed for the solid-phase synthesis of C-terminal peptide γ-oxo aldehydes, where a tartramide moiety was attached to a PEGA resin. sci-hub.st This approach allows for the easy separation of the supported reagent or catalyst from the reaction mixture.

Table 4: Polymerization and Supported Synthesis of Tartaric Acid Derivatives

| Monomer/Precursor | Polymerization/Support Method | Polymer/Support Type | Application | Reference |

| Di(3-butenyl) tartrate | Thiol-ene polyaddition | Poly(ester-thioether) | Biodegradable polymer | nih.gov |

| Tartaric acid monoamide | Coupling to PEGA resin | Solid-supported linker | Solid-phase peptide synthesis | sci-hub.st |

| Tartaric acid mono-n-laurylamide | Coating on ODS silica gel | Chiral stationary phase | HPLC | researchgate.net |

Stereochemical Investigations of N Propyl Tartramic Acid

Chirality and Stereoisomerism in n-Propyl-tartramic Acid Structures

The foundational structure of this compound is derived from tartaric acid, which is renowned for its historical role in the discovery of enantiomers. xray.cz The introduction of an n-propylamide group to one of the carboxylic acid functions of tartaric acid results in a molecule with two distinct chiral centers. This structural characteristic is the basis for its stereoisomerism.

The two chiral carbons in this compound lead to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between these two enantiomeric pairs is diastereomeric. Diastereomers possess different physical properties, such as melting points, solubilities, and spectroscopic characteristics, which allows for their separation using techniques like chromatography. libretexts.org

For instance, studies on similar tartaric acid monoamides have shown that diastereomers can be effectively resolved by achiral reversed-phase high-performance liquid chromatography (RP-HPLC). asianpubs.org The elution order in such separations is correlated to the molecule's hydrophobicity and conformation. asianpubs.org In tartramic acids, which contain both carboxyl and amide groups, the amide function often dictates the molecular arrangement in the crystal structure. researchgate.net However, in N-substituted tartramides, the carboxylic acid group may play a more dominant role. researchgate.net The conformation of these molecules is stabilized by intramolecular hydrogen bonding. xray.cz

The determination of the absolute configuration of this compound stereoisomers is a critical aspect of its study. A primary method for this is the use of chiral derivatizing agents (CDAs) followed by Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.org By reacting the chiral compound with two enantiomers of a CDA, a pair of diastereomers is formed. acs.orgacs.org The differences in the chemical shifts (Δδ) in the NMR spectra of these diastereomers can be analyzed to assign the absolute configuration. acs.orgacs.org While this method is highly reliable, it is based on assumptions about the preferred conformation of the molecules in solution. tcichemicals.com

X-ray crystallography provides a definitive method for determining absolute configuration, as it maps the precise three-dimensional arrangement of atoms in a crystal. xray.cz This technique has been successfully used to determine the absolute configurations of various chiral compounds after derivatization. tcichemicals.com For tartaric acid amides specifically, crystallographic studies have revealed that primary and secondary amides tend to adopt an extended carbon chain conformation. xray.cz

Analysis of Diastereoisomeric Forms

Enantiomeric Purity Assessment Methodologies

Assessing the enantiomeric purity, or enantiomeric excess (ee), is crucial in the synthesis and application of chiral compounds. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for separating enantiomers. asianpubs.orgnih.gov This is typically achieved using chiral stationary phases (CSPs). asianpubs.orgnih.gov For acidic compounds like this compound, anion-exchanger CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, are particularly effective. chiraltech.com The separation mechanism relies on the ionic exchange between the chiral selector and the analyte, supplemented by other interactions like hydrogen bonding and dipole-dipole interactions. chiraltech.com The separation of diastereomeric tartaric acid monoamides has been successfully demonstrated using reversed-phase HPLC on an achiral stationary phase. asianpubs.org

A search of the Cambridge Crystallographic Database has been used to identify crystal systems that could be suitable for chiral separation through methods like Viedma ripening, which involves attrition-enhanced deracemization. core.ac.uk

NMR spectroscopy is a primary tool for determining enantiomeric excess. The use of chiral derivatizing agents, as mentioned for absolute configuration determination, also allows for the quantification of each enantiomer. acs.orgacs.org By comparing the integration of specific NMR signals from the resulting diastereomers, the ratio of the enantiomers in the original mixture can be accurately calculated. acs.orgacs.org

Circular Dichroism (CD) spectroscopy is another spectroscopic method that can be used. Since enantiomers are non-superimposable mirror images, they interact differently with circularly polarized light, resulting in mirror-image CD spectra. tcichemicals.com The absolute configuration of a compound can be determined by comparing its CD spectrum with that of a reference compound whose absolute configuration is known. tcichemicals.com

Coordination Chemistry and Ligand Design Principles

n-Propyl-tartramic Acid as a Chiral Ligand Scaffold

This compound, a derivative of the readily available and chiral tartaric acid, serves as a valuable scaffold for the design of new chiral ligands. Its structure incorporates multiple coordination sites—carboxyl and amide groups, as well as hydroxyl groups—that can bind to metal ions. The presence of a propyl group on the amide nitrogen allows for the tuning of steric and electronic properties of the resulting ligands.

The synthesis of ligands based on this compound typically starts from (R,R)-tartaric acid. A common synthetic route involves the esterification of the carboxylic acid groups, followed by amidation with n-propylamine. This approach allows for the selective modification of the tartaric acid backbone to introduce the desired this compound moiety. Further functionalization can be carried out to create more complex ligand architectures. For instance, the remaining carboxylic acid group can be converted to other functionalities, or the hydroxyl groups can be modified to alter the ligand's coordination properties.

The synthesis of related tartaric acid-derived dicarbohydrazides has been achieved by reacting the corresponding diester with N-alkyl hydrazines. arkat-usa.org This methodology could potentially be adapted for the synthesis of this compound analogs. The general structure of such tartrate-derived ligands highlights the versatility of tartaric acid as a chiral building block. arkat-usa.org

The coordination ability of this compound and its derivatives with various transition metals is a key area of investigation. These studies aim to understand how the ligand binds to metal ions and the properties of the resulting complexes.

This compound can act as a multidentate ligand, binding to a metal center through its carboxylate oxygen, amide oxygen, and hydroxyl oxygen atoms. libretexts.org The specific chelation mode depends on several factors, including the nature of the metal ion, the pH of the solution, and the presence of other coordinating molecules. nih.govnumberanalytics.com

For example, in complexes with divalent transition metals like copper(II), nickel(II), and cobalt(II), tartaric acid and its derivatives can form both mononuclear and polynuclear species. nih.govmdpi.com The carboxylate groups are primary binding sites, and the hydroxyl groups can also coordinate, often leading to the formation of five- or six-membered chelate rings. numberanalytics.comresearchgate.net The coordination geometry around the metal center can vary from distorted octahedral to square planar or tetrahedral, influenced by the ligand's bite angle and steric constraints. numberanalytics.commdpi.com In some cases, tartrate ligands have been shown to bridge two metal centers, leading to the formation of coordination polymers. mdpi.com

Potentiometric titrations and spectroscopic methods are commonly employed to determine the stoichiometry and stability of metal complexes formed with this compound-based ligands. The stability of these complexes is quantified by their formation constants (Kf), with higher values indicating more stable complexes. numberanalytics.com

Studies on similar α-hydroxy acid ligands, such as tartaric acid and malic acid, with d-electron metal ions have revealed the formation of various complex species with different stoichiometries, such as ML, ML2, and even dimeric forms like M2L2. nih.govmdpi.com The stability of these complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov The pH of the medium plays a crucial role, as deprotonation of the carboxylic acid and hydroxyl groups enhances the ligand's coordinating ability. nih.govmdpi.com

Table 1: Stability Constants (log β) for Selected Transition Metal Complexes with Tartaric Acid

| Metal Ion | Ligand | log β (ML) | log β (ML₂) | Conditions |

|---|---|---|---|---|

| Cu(II) | Tartaric Acid | 3.21 | 5.34 | I = 0.1 M (KNO₃), 25 °C |

| Ni(II) | Tartaric Acid | 2.55 | 4.25 | I = 0.1 M (KNO₃), 25 °C |

| Co(II) | Tartaric Acid | 2.30 | 3.80 | I = 0.1 M (KNO₃), 25 °C |

For instance, the crystal structure of a copper(II) complex with a tartrate derivative revealed a one-dimensional polymeric chain where the tartrate ligand bridges the copper centers. mdpi.com The copper ion exhibited a distorted octahedral geometry, with coordination to carboxylate and hydroxyl oxygen atoms. mdpi.com While a specific crystal structure for a simple metal complex of this compound was not found in the search results, a structure containing this compound as a ligand in a protein complex is available (PDB ID: 1ND6). uea.ac.uk

Metal Complexation Studies with Transition Metals

Chelation Modes and Coordination Geometries in this compound Complexes

Role of Ligand Structure in Metal Center Environment

The structure of the ligand plays a paramount role in defining the coordination environment around the metal center. nih.gov The denticity (the number of donor atoms) of the ligand, the type of donor atoms (e.g., oxygen, nitrogen), the size of the chelate rings formed, and the steric bulk of the ligand all contribute to the final structure and properties of the metal complex. libretexts.orgnumberanalytics.com

In the case of this compound-based ligands, the presence of both "hard" oxygen donors (from carboxylate and hydroxyl groups) and a potentially "softer" amide group provides versatility in coordinating with a range of metal ions. The chiral backbone of the ligand can induce a chiral environment around the metal center, which is a crucial feature for applications in asymmetric catalysis. The n-propyl group, while not directly involved in coordination, can influence the solubility of the complex and create a specific steric environment that may affect substrate access to the metal's active site in catalytic applications. The flexibility or rigidity of the ligand backbone also impacts the stability and reactivity of the resulting metal complex. mdpi.com

Influence of the n-Propyl Group on Steric and Electronic Properties

The introduction of an n-propyl group to the tartramide structure significantly modifies its characteristics as a ligand compared to the parent tartaric acid or simple tartramides. These changes can be categorized into steric and electronic effects, both of which are crucial in the design of coordination compounds.

Steric Effects:

Electronic Effects:

The presence of both a carboxylic acid and an N-substituted amide function within the same molecule creates a competitive environment for directing the molecular arrangement in the solid state. In the case of N-substituted tartramides like this compound, the carboxylic acid group typically predominates in controlling the supramolecular assembly researchgate.net.

| Property | Influence of the n-Propyl Group | Consequence in Coordination Chemistry |

| Steric Hindrance | Increases the spatial bulk around the amide functionality. | Can influence coordination geometry, potentially leading to lower coordination numbers or distorted complexes. May affect crystal packing researchgate.net. |

| Electronic Effect | Acts as an electron-donating group (inductive effect). | Enhances the Lewis basicity of the amide nitrogen and oxygen, potentially strengthening metal-ligand bonds crystallography.net. |

| Solubility | The hydrocarbon nature of the propyl group can alter solubility in various solvents. | Affects the choice of solvent for synthesis and crystallization of metal complexes. |

Hydrogen Bonding and Noncovalent Interactions in Coordination

Hydrogen bonding and other noncovalent interactions are paramount in defining the structure and stability of coordination complexes involving this compound. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors.

The primary sites for hydrogen bonding are:

Carboxylic acid group: The hydroxyl part is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. Carboxylic acids are well-known to form robust hydrogen-bonded dimers or chains mdpi.com.

Hydroxyl groups: The two secondary alcohol groups can act as both hydrogen bond donors and acceptors.

Amide group: The N-H group is a hydrogen bond donor, and the carbonyl oxygen is a strong acceptor.

In the solid state, the packing of primary tartramides is often driven by N-H···O=C hydrogen bonds, which are supplemented by strong O-H···O=C interactions researchgate.net. For this compound, being an N-substituted tartramide, these patterns are modified.

A prime example of the critical role of these interactions is seen in the crystal structure of human prostatic acid phosphatase complexed with n-propyl-L-tartramate rcsb.org. In this structure, the orientation of the carboxylate and the n-propyl-substituted amide groups is clearly defined. Crucially, the hydroxyl group at the C3 position of the tartramic acid backbone forms two vital hydrogen bonds with the amino acid residues Arginine-79 and Histidine-257 in the enzyme's active site rcsb.org. These specific interactions are responsible for the inhibitory effect of the molecule. This demonstrates how the precise spatial arrangement of hydrogen bond donors and acceptors, a key feature of ligand design, leads to specific biological activity.

| Interaction Type | Functional Groups Involved | Role in Coordination |

| Hydrogen Bonding (Donor) | Carboxyl O-H, Hydroxyl O-H, Amide N-H | Directional interactions that stabilize the complex and dictate crystal packing. Essential for specific binding to macromolecules mdpi.comrcsb.org. |

| Hydrogen Bonding (Acceptor) | Carboxyl C=O, Hydroxyl O, Amide C=O | Complementary sites for hydrogen bonding, contributing to extensive networks researchgate.net. |

| Ionic Interactions | Deprotonated Carboxylate (COO⁻) | Can form strong electrostatic bonds with positively charged metal centers or other counter-ions. |

| Van der Waals Forces | n-Propyl chain | Contribute to the overall stability of the molecular assembly and influence packing efficiency. |

Catalytic Applications of N Propyl Tartramic Acid and Its Metal Complexes

Asymmetric Catalysis Utilizing n-Propyl-tartramic Acid Derived Systems

Asymmetric catalysis aims to create chiral molecules with a specific three-dimensional orientation, a critical process in pharmaceutical development. This field often employs chiral ligands derived from readily available natural sources, known as the "chiral pool" nih.gov. Tartaric acid is a prominent member of this pool nih.govresearchgate.net. However, information regarding the specific use of this compound in this domain is not found in the current scientific literature.

Enantioselective Transformations Mediated by Chiral this compound Ligands

There are no documented instances of this compound or its direct derivatives being used as chiral ligands to mediate enantioselective transformations. While the broader class of tartaric acid derivatives, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and various amides and esters, are foundational to the development of chiral ligands for numerous metal-catalyzed reactions, specific data for the n-propyl amide is absent nih.govnih.govsigmaaldrich.com. Research in this area focuses on other modified tartrates, for example, in the copper-catalyzed enantioselective Henry reaction using N-substituted dihydroxypyrrolidines derived from tartaric acid uc.pt.

Organocatalytic Applications of this compound

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions uni-giessen.deencyclopedia.pub. This field includes applications of Brønsted acids, Lewis bases, and hydrogen-bonding catalysts encyclopedia.pub. While tartaric acid itself can function as a simple, biodegradable organocatalyst for certain reactions like the synthesis of functionalized piperidines, there is no evidence of this compound being used in a similar capacity researchgate.net.

Acid Catalysis in Organic Reactions

Hydrogen Bonding Catalysis

The structure of this compound, containing amide and hydroxyl groups, makes it a potential candidate for hydrogen bonding catalysis. These groups can act as hydrogen bond donors and acceptors to activate substrates. Despite this structural potential, there is no literature documenting its use as a hydrogen-bonding organocatalyst. Research into organocatalysts derived from tartaric acid has been reported, but these studies focus on other derivatives, such as TADDOL-based thioureas nih.govscienceopen.com.

Advanced Structural Elucidation and Computational Analysis

Spectroscopic Characterization Techniques for n-Propyl-tartramic Acid Structures

Spectroscopic methods are fundamental in determining the molecular structure of this compound. Each technique provides unique insights into the connectivity, functional groups, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the protons of the propyl group will exhibit distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the nitrogen atom. The protons on the tartramic acid backbone will also have characteristic chemical shifts. The coupling between adjacent protons provides information on the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbonyl carbons of the carboxylic acid and amide groups will resonate at lower fields compared to the aliphatic carbons of the propyl chain and the tartaric acid backbone. The specific chemical shifts can be influenced by the solvent used. illinois.edu For example, the chemical shifts for related compounds can vary depending on whether the solvent is CDCl₃, DMSO-d₆, or D₂O. illinois.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values based on typical chemical shifts for similar functional groups and should be confirmed by experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃ (propyl) | ~0.9 | ~11 | Triplet |

| CH₂ (propyl) | ~1.5 | ~22 | Sextet |

| N-CH₂ (propyl) | ~3.2 | ~41 | Triplet |

| CH(OH) | ~4.3 | ~72 | Doublet |

| CH(OH) | ~4.5 | ~73 | Doublet |

| C=O (amide) | - | ~172 | - |

| C=O (acid) | - | ~175 | - |

| NH | ~7.5 | - | Triplet |

| OH | Variable | - | Broad Singlet |

| COOH | Variable | - | Broad Singlet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. drugbank.com This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₁₃NO₅), the expected monoisotopic mass is 191.0794 g/mol . drugbank.com HRMS can confirm this mass with an accuracy of a few parts per million (ppm), providing strong evidence for the proposed molecular formula. Techniques like electrospray ionization (ESI) are often used to generate the molecular ions with minimal fragmentation. researchgate.net The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further corroborate the structure by showing characteristic losses of functional groups, such as water, carbon dioxide, or parts of the propyl chain. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. photothermal.com These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. photothermal.commt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key functional groups in this compound have characteristic absorption bands:

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ from the hydroxyl and carboxylic acid groups.

N-H stretch: A band around 3300 cm⁻¹ from the amide group.

C-H stretch: Bands in the 3000-2850 cm⁻¹ region from the aliphatic propyl group and the tartaric acid backbone.

C=O stretch: Strong absorptions around 1720 cm⁻¹ for the carboxylic acid and 1650 cm⁻¹ for the amide (Amide I band).

N-H bend: The Amide II band around 1550 cm⁻¹.

C-O stretch: Bands in the 1200-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com For this compound, Raman spectroscopy can provide information on the carbon backbone and the symmetric vibrations of the functional groups. spectroscopyonline.com The combination of IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule. mt.com

Electronic Spectroscopy (UV-Vis, CD) for Chromophoric and Chiroptical Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying chromophores and chiral centers.

UV-Vis Spectroscopy: UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. The carboxylic acid and amide groups in this compound are weak chromophores and are expected to show absorptions in the far UV region, typically below 220 nm. researchgate.net The absence of significant absorption in the 220-900 nm range would indicate the purity of the compound. researchgate.net

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound is derived from tartaric acid, it is a chiral molecule. The CD spectrum will show characteristic positive or negative bands corresponding to the electronic transitions of the chiral chromophores (the carbonyl groups in this case). The sign and magnitude of the CD signals are sensitive to the stereochemistry and conformation of the molecule, making it an excellent tool for confirming the absolute configuration and studying conformational changes.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information about bond lengths, bond angles, and crystal packing. anton-paar.com

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. uhu-ciqso.es The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal. anton-paar.com

From the electron density map, the positions of the individual atoms can be determined, yielding a detailed three-dimensional model of the molecule. This allows for the precise measurement of all bond lengths and angles. For this compound, this would confirm the connectivity and the geometry of the propyl group and the tartaric acid moiety.

Furthermore, X-ray diffraction reveals the arrangement of the molecules in the crystal lattice, known as crystal packing. nih.gov This includes intermolecular interactions such as hydrogen bonds, which are expected to be significant for this compound due to the presence of hydroxyl, carboxylic acid, and amide groups. The analysis of crystal packing provides insights into the forces that stabilize the crystalline state.

In a study of human prostatic acid phosphatase, crystals were soaked in N-propyl-L-tartramate, and X-ray diffraction data were collected to a resolution of 2.9 Å. rcsb.org The electron density maps clearly showed the orientation of the carboxylate and N-propyl-substituted amide groups, demonstrating the utility of this technique in understanding inhibitor binding. rcsb.org

Table 2: Crystallographic Data for a Hypothetical this compound Crystal This table presents typical parameters that would be obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₃NO₅ |

| Formula Weight | 191.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 5.4 |

| β (°) | 95.5 |

| Volume (ų) | 465.3 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.36 |

| R-factor | < 0.05 |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. For this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can offer deep insights into its structure, reactivity, and interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties for this compound, from its geometry to its reactivity. A typical study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to achieve a balance between accuracy and computational cost.

The first step is a geometry optimization, which finds the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is likely localized on the oxygen atoms of the carboxyl and hydroxyl groups, while the LUMO may be centered on the amide and carboxyl carbonyl groups.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential (red) around the oxygen atoms and a positive potential (blue) near the hydroxyl and amide protons, highlighting sites prone to electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest available orbital for electron acceptance. |

| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on Amide N | -0.65 e | Shows the partial negative charge on the nitrogen atom. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule, or an ensemble of molecules, in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for every atom in the system.

A primary application of MD for this compound is conformational analysis. The molecule has several rotatable bonds, leading to a complex potential energy surface with many possible conformers. An MD simulation, typically run for nanoseconds or microseconds, can explore these different conformations and determine their relative populations at a given temperature. The analysis of the simulation trajectory would reveal the most stable and frequently occurring shapes of the molecule, governed by intramolecular hydrogen bonds between the hydroxyl, amide, and carboxyl groups.

MD simulations are also invaluable for studying intermolecular interactions. By simulating multiple this compound molecules together, one can observe how they self-assemble and interact. The simulation can quantify the hydrogen bonds that form between molecules, which are crucial for understanding its crystal packing and its properties in solution. The radial distribution function, g(r), can be calculated to determine the probability of finding another molecule at a certain distance, providing insight into the local structure of the liquid or solvated state.

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies for Catalytic Systems

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed to study chemical processes in very large and complex systems, such as enzymes or other catalysts. This approach is particularly relevant if this compound or a similar chiral amide were to be used as a ligand in an asymmetric catalyst or as a substrate in an enzymatic reaction.

In a QM/MM simulation, the system is partitioned into two regions. The core region, where the chemical reaction or critical interaction occurs (e.g., the this compound ligand and the metal center of a catalyst), is treated with a high-level, computationally expensive QM method like DFT. The rest of the system, such as the solvent and the remainder of the protein or catalyst scaffold, is treated with a much faster, classical MM force field.

This dual-level approach allows for the accurate modeling of bond-breaking and bond-forming events within a complex environment. For instance, if this compound were acting as a chiral ligand in a metal-catalyzed hydrogenation, a QM/MM study could elucidate the reaction mechanism. It could model the binding of the substrate to the catalytic center, identify the transition state of the rate-determining step, and explain the origin of enantioselectivity by comparing the activation energies for the pathways leading to the different product enantiomers. The MM environment provides the necessary steric and electrostatic influence on the QM region, making the simulation realistic.

Mechanistic Investigations of N Propyl Tartramic Acid Mediated Reactions

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the mechanisms of reactions mediated by n-Propyl-tartramic acid. This chiral molecule, often employed in asymmetric synthesis, can influence reaction outcomes through the formation of diastereomeric transition states. The specific pathways and transition states are highly dependent on the nature of the reactants and the reaction conditions.

In reactions where this compound acts as a chiral ligand or catalyst, it can create a chiral environment that energetically differentiates the pathways leading to enantiomeric products. libretexts.orgntu.edu.sgquora.com The formation of a complex between the this compound and a reactant can lead to a pre-organization of the substrate, favoring a specific approach of the other reactant. This results in a lower energy transition state for the formation of one enantiomer over the other.

The presence of the propyl group and the tartramic acid moiety in this compound provides multiple points of interaction, including hydrogen bonding and steric hindrance, which are crucial in stabilizing or destabilizing different transition state geometries. The understanding of these interactions is key to rationalizing the observed stereochemical outcomes and for the future design of more efficient catalysts. numberanalytics.com

Role of Chiral Environment in Enantiocontrol and Diastereocontrol

The efficacy of this compound in asymmetric synthesis is intrinsically linked to its ability to create a chiral environment. libretexts.orgntu.edu.sgquora.com This environment is the key factor in achieving both enantiocontrol (the preferential formation of one enantiomer over the other) and diastereocontrol (the preferential formation of one diastereomer over others).

The chiral environment established by this compound influences the reaction by forming diastereomeric complexes with the reactants. libretexts.org These complexes have different energies and geometries, leading to different activation energies for the formation of the possible stereoisomeric products. The enantiomer or diastereomer formed via the lower energy transition state will be the major product.

Several factors contribute to the effectiveness of the chiral environment:

Steric Hindrance: The bulky propyl group can sterically block one face of the reacting substrate, forcing the incoming reagent to attack from the less hindered face.

Hydrogen Bonding: The amide and carboxylic acid functionalities of the tartramic acid portion can form hydrogen bonds with the substrate or reagents, locking them into a specific orientation.

Electronic Effects: The electronic properties of the this compound can influence the electronic distribution in the reactants, further stabilizing one transition state over another.

The precise nature of these interactions is often studied through a combination of experimental techniques, such as NMR spectroscopy of the reaction intermediates, and computational modeling. By understanding how the chiral environment dictates the stereochemical outcome, chemists can modify the structure of the chiral auxiliary or catalyst to improve the selectivity of a desired transformation. The principle is that the chiral catalyst creates a transient diastereomeric interaction with the prochiral substrate, and this interaction lowers the energy of the transition state leading to one enantiomeric product more than the other. libretexts.org

Intermediate Identification and Characterization in Catalytic Cycles

The identification and characterization of intermediates are crucial for understanding the step-by-step mechanism of a catalytic cycle mediated by this compound. These transient species provide a snapshot of the reaction as it progresses from reactants to products.

In many catalytic reactions involving this compound, the active catalyst is often a metal complex where the tartramic acid derivative acts as a chiral ligand. The catalytic cycle typically involves several key steps where distinct intermediates are formed:

Catalyst-Substrate Complex: The first step is the coordination of one of the reactants (the substrate) to the chiral catalyst. This intermediate can often be detected by spectroscopic methods like NMR or X-ray crystallography if it is sufficiently stable.

Reactive Intermediate: Following substrate binding, a chemical transformation occurs, leading to a new intermediate. This could be, for example, a metal-enolate in an aldol (B89426) reaction or a palladacycle in a cross-coupling reaction. The characterization of these reactive intermediates is often challenging due to their short lifetimes. Techniques such as low-temperature spectroscopy or rapid-injection NMR are sometimes employed.

Product Complex: After the key bond-forming or bond-breaking step, the product remains coordinated to the catalyst. This product complex is another distinct intermediate in the cycle.

Catalyst Regeneration: The final step is the release of the product, which regenerates the active catalyst, allowing it to enter a new cycle.

The characterization of these intermediates can be achieved through various analytical techniques:

Spectroscopic Methods: NMR, IR, and UV-Vis spectroscopy can provide information about the structure and bonding of the intermediates.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify the mass of catalytic intermediates in solution.

X-ray Crystallography: If an intermediate can be crystallized, its exact three-dimensional structure can be determined, providing invaluable insight into the catalyst-substrate interactions. uea.ac.uk

By piecing together the structural information of these intermediates, a detailed picture of the catalytic cycle can be constructed, which is essential for optimizing the catalyst and reaction conditions.

Kinetic Studies and Rate Law Determination for Catalytic Processes

The general form of a rate law is: Rate = k[Reactant A]^m[Reactant B]^n... where:

k is the rate constant.

[Reactant A] , [Reactant B] , etc., are the concentrations of the reactants and catalyst.

m , n , etc., are the orders of the reaction with respect to each species. numberanalytics.com

The method of initial rates is a common experimental approach to determine the rate law. khanacademy.org This involves running a series of experiments where the initial concentration of one species is varied while the concentrations of all other species are held constant. By observing the effect on the initial reaction rate, the order of the reaction with respect to that species can be determined.

For a reaction catalyzed by an this compound system, kinetic studies can reveal:

The role of the catalyst: The order of the reaction with respect to the catalyst concentration can indicate whether the catalyst is involved in the rate-determining step and whether it operates as a monomer or a dimer.

The presence of catalyst inhibition: In some cases, high concentrations of a reactant or the product can lead to the formation of inactive catalyst complexes, resulting in a decrease in the reaction rate. This phenomenon, known as substrate or product inhibition, can be identified through detailed kinetic analysis.

Once the rate law is established, the rate constant, k, can be calculated. The temperature dependence of the rate constant can also be studied to determine the activation energy of the reaction, providing further insight into the energy profile of the catalytic cycle.

Solvent Effects and Reaction Condition Optimization in Reaction Mechanisms

The choice of solvent and the optimization of reaction conditions are critical for the success of reactions mediated by this compound, as they can significantly influence the reaction mechanism, rate, and selectivity. numberanalytics.com

Solvent Effects:

The solvent can play multiple roles in a chemical reaction:

Solvation: The solvent molecules surround the reactants, intermediates, and transition states, stabilizing them to varying degrees. wikipedia.org Polar solvents, for instance, are effective at stabilizing charged species and polar transition states. libretexts.orgnih.gov The differential solvation of the ground state and the transition state can have a profound effect on the activation energy and thus the reaction rate. wikipedia.org

Dielectric Constant: The polarity of the solvent, as measured by its dielectric constant, can influence the strength of electrostatic interactions between molecules. wikipedia.org

Specific Interactions: Some solvents can participate directly in the reaction mechanism, for example, by acting as a proton donor or acceptor, or by coordinating to the catalyst. Protic solvents, which can form hydrogen bonds, may interact with the this compound or the reactants, potentially altering the chiral environment and affecting enantioselectivity. wikipedia.org

The effect of solvent polarity on reaction rates can often be rationalized by considering the change in charge distribution during the formation of the transition state. wikipedia.org For example, a reaction that proceeds through a more polar transition state than the reactants will be accelerated in a more polar solvent. wikipedia.org

Reaction Condition Optimization:

Optimizing reaction conditions is a crucial step in developing an efficient and selective chemical transformation. creative-biolabs.comprismbiolab.com This involves systematically varying different parameters to find the set of conditions that gives the best outcome, typically in terms of yield and enantiomeric excess.

Key reaction conditions to be optimized include:

Temperature: Increasing the temperature generally increases the reaction rate, but it can also decrease the selectivity of the reaction if the difference in activation energies for the formation of the desired and undesired products is small. creative-biolabs.com

Concentration: The concentrations of the reactants and the catalyst can affect the reaction rate and, in some cases, the selectivity. creative-biolabs.com

Catalyst Loading: The amount of catalyst used is an important consideration, as it impacts both the reaction rate and the cost of the process.

Additives: In some cases, the addition of other substances, such as a co-catalyst or a Lewis acid/base, can improve the performance of the catalyst.

Design of Experiments (DoE) is a statistical methodology that can be used to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions. prismbiolab.com

By carefully considering the effects of the solvent and optimizing the reaction conditions, it is possible to fine-tune the reaction mechanism to favor the desired pathway, leading to high yields and selectivities in this compound mediated reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for n-Propyl-tartramic acid, and how can researchers validate purity and structural integrity?

- Methodology :

- Synthesis : Begin with esterification of tartaric acid using n-propyl alcohol under acid catalysis. Reaction conditions (e.g., temperature, molar ratios) should align with protocols for analogous tartramic acid derivatives .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Characterization : Validate via -NMR (check for propyl group signals at δ 0.9–1.6 ppm and ester carbonyl at ~170 ppm), FT-IR (C=O stretch at 1730–1750 cm), and mass spectrometry (expected molecular ion at m/z 157–160) .

- Purity : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold.

Q. How can researchers identify reliable literature sources for this compound, given limited primary data?

- Methodology :

- Database Search : Use SciFinder, PubMed, and Reaxys with keywords "this compound" and related structures (e.g., tartramic acid derivatives). Filter for peer-reviewed journals (e.g., Analytical Chemistry, Journal of Medicinal Chemistry) .

- Cross-Validation : Compare findings with DrugBank entry DB03390 (experimental data on physicochemical properties) and Sigma-Aldrich/SciHub for technical reports .

- Secondary Sources : Review patents (e.g., USPTO, Espacenet) for synthesis or application claims, but prioritize primary literature for reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s pharmacological activity, given conflicting in vitro vs. in vivo data?

- Methodology :

- Hypothesis Testing : If in vitro assays (e.g., enzyme inhibition) show activity but in vivo models (rodent) lack efficacy, consider:

- Bioavailability : Measure plasma concentrations via LC-MS to assess absorption/metabolism.

- Metabolite Analysis : Identify active/inactive metabolites using HRMS and compare with parent compound activity .

- Experimental Controls : Include positive controls (e.g., known inhibitors) and vehicle-treated groups. Use ANOVA with post-hoc tests to address variability .

- Data Contradiction : Reconcile discrepancies by replicating assays across independent labs and validating assay conditions (e.g., pH, temperature) .

Q. What strategies are effective for optimizing this compound’s stability in aqueous solutions for long-term studies?

- Methodology :

- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Identify degradation products via MS/MS .

- Formulation Adjustments : Test buffered solutions (pH 5–7), lyophilization, or inclusion of antioxidants (e.g., ascorbic acid) to inhibit hydrolysis/oxidation.

- Kinetic Modeling : Use Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Q. How can computational methods predict this compound’s binding affinity to target proteins, and how do these models align with empirical data?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with protein crystal structures (e.g., ACPP from PDB ID 1XLL). Validate docking poses via molecular dynamics simulations (GROMACS) .

- Benchmarking : Compare predicted binding energies (ΔG) with experimental IC values from enzyme assays. Address outliers by refining force fields or solvation models .

- Machine Learning : Train QSAR models using datasets of structurally related compounds to predict ADMET properties .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R (drc package). Report EC, Hill coefficient, and R values .

- Outlier Handling : Apply Grubbs’ test or Rosner’s test for identifying outliers. Exclude data only with mechanistic justification (e.g., equipment failure) .

- Reproducibility : Share raw datasets and code repositories (e.g., GitHub) to enable independent verification .

Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound’s structure?

- Methodology :

- Spectral Reanalysis : Re-examine NMR/IR assignments using 2D techniques (e.g., HSQC, COSY) to confirm proton coupling and functional groups .

- Computational Validation : Compare experimental spectra with DFT-calculated spectra (Gaussian, ORCA) at B3LYP/6-31G* level. Adjust for solvent effects in simulations .

- Collaborative Review : Consult crystallography experts for single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Risk Assessment : Review SDS for structurally similar compounds (e.g., naphthylphthalamic acid derivatives) to infer hazards. Assume acute toxicity (LD) until empirical data exists .

- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification. Store in airtight containers under inert gas (N) to prevent degradation .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.